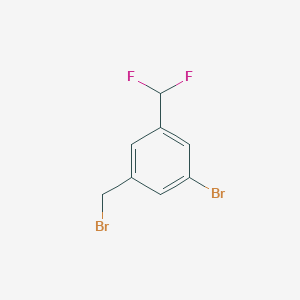

3-Bromo-5-(difluoromethyl)benzyl bromide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-(bromomethyl)-5-(difluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2F2/c9-4-5-1-6(8(11)12)3-7(10)2-5/h1-3,8H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTCULAYIHDSLFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)F)Br)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2F2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 3 Bromo 5 Difluoromethyl Benzyl Bromide and Its Structural Analogues

Methodologies for Benzylic Bromination and Aromatic Bromination

Benzylic bromination introduces a bromine atom at the carbon adjacent to the aromatic ring, a key step in forming benzyl (B1604629) bromides. Aromatic bromination, on the other hand, involves the substitution of a hydrogen atom on the aromatic ring with a bromine atom.

Free-radical bromination is a common method for introducing a bromine atom at the benzylic position of toluene (B28343) and its derivatives. researchgate.net This reaction typically proceeds via a free-radical chain mechanism.

One of the most widely used reagents for this transformation is N-bromosuccinimide (NBS). vedantu.comacs.org The reaction is often initiated by light or a radical initiator like benzoyl peroxide. sdu.edu.cn The use of NBS is favored due to its solid nature and the ability to provide a low, constant concentration of bromine, which helps to minimize side reactions such as aromatic bromination. vedantu.com The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl4), although greener alternatives are being explored. researchgate.netsdu.edu.cnresearchgate.netnih.gov

The general mechanism involves three steps: initiation, propagation, and termination. In the initiation step, the radical initiator decomposes upon heating or irradiation to form radicals. These radicals then react with NBS to generate a bromine radical. During propagation, the bromine radical abstracts a hydrogen atom from the benzylic position of the toluene derivative, forming a resonance-stabilized benzyl radical and hydrogen bromide. This benzyl radical then reacts with a bromine molecule (formed from the reaction of HBr with NBS) to yield the benzyl bromide and a new bromine radical, which continues the chain reaction. masterorganicchemistry.com

For substrates with electron-withdrawing groups, such as the difluoromethyl group, the benzylic C-H bond is strengthened, making the reaction more challenging. google.com However, the reaction can still be achieved under appropriate conditions.

Table 1: Examples of Free-Radical Benzylic Bromination

| Substrate | Reagent | Initiator/Conditions | Product | Reference |

| Toluene | N-Bromosuccinimide (NBS) | Light (e.g., household lamp) | Benzyl bromide | researchgate.netorganic-chemistry.org |

| Ethylbenzene | N-Bromosuccinimide (NBS) | Radical initiator (e.g., AIBN) | 1-Bromo-1-phenylethane | nih.gov |

| Substituted Toluenes | N-Bromosuccinimide (NBS) | UV or visible light | Substituted Benzyl bromides | sdu.edu.cn |

Electrophilic aromatic bromination is the method of choice for introducing a bromine atom directly onto the aromatic ring. minia.edu.eg This reaction involves the attack of an electrophilic bromine species on the electron-rich aromatic ring. slideserve.com A Lewis acid catalyst, such as iron(III) bromide (FeBr3) or aluminum chloride (AlCl3), is typically required to polarize the bromine molecule, making it more electrophilic. minia.edu.eggmu.edu

The mechanism proceeds through the formation of a sigma complex, also known as an arenium ion, where the bromine atom is attached to the ring and the aromaticity is temporarily disrupted. gmu.edu A base then removes a proton from the carbon bearing the bromine atom, restoring aromaticity and yielding the brominated aromatic compound.

The directing effects of substituents already present on the aromatic ring play a crucial role in determining the position of the incoming bromine atom. The methyl group in toluene is an ortho-, para-director, while the difluoromethyl group is a meta-director due to its electron-withdrawing nature. Therefore, in the synthesis of 3-bromo-5-(difluoromethyl)benzyl bromide, the bromination of a precursor like 1-(difluoromethyl)-3-methylbenzene (B3040156) would be expected to yield the desired 3-bromo-5-(difluoromethyl) isomer.

Table 2: Reagents for Electrophilic Aromatic Bromination

| Reagent | Catalyst | Description | Reference |

| Bromine (Br2) | Iron(III) bromide (FeBr3) | Classic method for aromatic bromination. | minia.edu.eg |

| N-Bromosuccinimide (NBS) | Silica gel | A milder alternative for regioselective bromination. | researchgate.net |

| Tetraalkylammonium tribromides | None | Highly para-selective for bromination of phenols. | researchgate.net |

An alternative route to benzyl bromides is through the functional group interconversion of benzylic alcohols. This method is particularly useful when the corresponding alcohol is readily available. Several reagents can effect this transformation, with phosphorus tribromide (PBr3) and thionyl bromide (SOBr2) being common choices. commonorganicchemistry.commasterorganicchemistry.com

The reaction of a benzylic alcohol with PBr3 typically proceeds via an SN2 mechanism, resulting in inversion of stereochemistry if the benzylic carbon is a stereocenter. commonorganicchemistry.commasterorganicchemistry.com The alcohol's hydroxyl group attacks the phosphorus atom of PBr3, displacing a bromide ion. The resulting intermediate is a good leaving group, which is then displaced by the bromide ion in an SN2 fashion. masterorganicchemistry.com While generally effective, yields can sometimes be moderate. reddit.com

Thionyl bromide (SOBr2) can also be used, but it is more reactive and less commonly employed than its chloride counterpart. commonorganicchemistry.com Other methods include the Appel reaction, which uses triphenylphosphine (B44618) (PPh3) and a bromine source like carbon tetrabromide (CBr4) or NBS. commonorganicchemistry.com For instance, 3,5-difluorobenzyl alcohol can be converted to 3,5-difluorobenzyl bromide using hydrobromic acid and sulfuric acid. chemicalbook.com

Table 3: Reagents for Converting Benzylic Alcohols to Benzyl Bromides

| Reagent | Mechanism | Key Features | Reference |

| Phosphorus tribromide (PBr3) | SN2 | Common reagent, results in inversion of stereochemistry. | commonorganicchemistry.commasterorganicchemistry.commasterorganicchemistry.com |

| Thionyl bromide (SOBr2) | SN2 | More reactive than SOCl2, used less frequently. | commonorganicchemistry.com |

| Appel Reaction (PPh3/CBr4 or NBS) | SN2 | Mild conditions, results in inversion of stereochemistry. | commonorganicchemistry.com |

| Hydrobromic acid (HBr)/Sulfuric acid (H2SO4) | SN1 or SN2 | Conditions can be harsh, suitable for some substrates. | chemicalbook.com |

In recent years, there has been a growing interest in developing more sustainable and environmentally friendly methods for C-H functionalization. Metal-free C(sp3)-H bromination offers an attractive alternative to traditional methods that often rely on toxic reagents and solvents.

One such approach involves the use of N-bromosuccinimide (NBS) in the presence of an organocatalyst, such as trityl cation (TrBF4), under visible light irradiation. mdpi.com This method allows for the chemoselective bromination of benzylic C-H bonds without affecting the aromatic ring. mdpi.com Another strategy employs PhI(OAc)2 (iodobenzene diacetate) in the presence of KBr for the bromination of substituted toluenes under ambient conditions. researchgate.net

Photocatalytic methods have also emerged as powerful tools for benzylic bromination. For example, the use of an organophotoredox catalyst like Eosin Y with a bromine source can facilitate the selective bromination of sp3 C-H bonds under mild conditions. mdpi.com Additionally, photocatalytic oxidative benzylic bromination using hydrobromic acid (HBr) and hydrogen peroxide (H2O2) has been developed as a green process for the synthesis of benzyl bromides. nih.gov

Table 4: Metal-Free Benzylic Bromination Methods

| Reagents | Conditions | Advantages | Reference |

| NBS, Trityl cation (TrBF4) | Visible light | Chemoselective for benzylic position. | mdpi.com |

| PhI(OAc)2, KBr | Ambient temperature | Mild, metal-free conditions. | researchgate.net |

| Eosin Y, CBr4, Morpholine | Visible light | Organophotoredox catalysis, selective for sp3 C-H. | mdpi.com |

| HBr, H2O2 | Light irradiation | Green process, uses readily available reagents. | nih.gov |

Introduction and Functionalization of the Difluoromethyl Group

The difluoromethyl group (-CF2H) is a valuable substituent in medicinal chemistry, often serving as a bioisostere for hydroxyl or thiol groups. princeton.edu Its introduction into aromatic systems can be achieved through various synthetic strategies.

Nucleophilic difluoromethylation involves the introduction of a "-CF2H" nucleophile or its synthetic equivalent to an electrophilic aromatic precursor. A common and versatile reagent for this purpose is (difluoromethyl)trimethylsilane (B44995) (TMSCF2H), often referred to as a Ruppert-Prakash-type reagent. scienceopen.comacs.orgsigmaaldrich.com

This reaction is typically activated by a fluoride (B91410) source, such as cesium fluoride (CsF) or tetrabutylammonium (B224687) fluoride (TBAF), which generates the active nucleophilic difluoromethyl species. acs.org The reaction can be catalyzed by transition metals like palladium or copper. For instance, palladium-catalyzed cross-coupling of aryl chlorides or bromides with TMSCF2H provides a direct route to difluoromethylated arenes. acs.org

Another approach involves the use of a stable and isolable difluoromethyl zinc reagent, which can be coupled with aryl iodides, bromides, or triflates in the presence of a nickel catalyst at room temperature. acs.orgcapes.gov.brscilit.com This method offers mild reaction conditions and broad substrate scope. acs.orgcapes.gov.br

Furthermore, direct nucleophilic difluoromethylation can be achieved on aromatic systems activated by strong electron-withdrawing groups. For example, the reaction of certain aromatic isoxazoles with TMSCF2H proceeds via nucleophilic addition to afford difluoromethylated products. scienceopen.com

Table 5: Nucleophilic Difluoromethylation Methods

| Reagent/Catalyst System | Substrate | Key Features | Reference |

| TMSCF2H / Pd catalyst | Aryl chlorides/bromides | Direct cross-coupling, good functional group tolerance. | acs.org |

| ICF2H / Diethyl zinc / Ni catalyst | Aryl iodides/bromides/triflates | Utilizes a stable zinc reagent, proceeds at room temperature. | acs.orgcapes.gov.brscilit.com |

| TMSCF2H / Fluoride source | Activated aromatic systems | Nucleophilic addition to electron-deficient rings. | scienceopen.com |

| Bromodifluoromethane (B75531) / Ni/Photoredox catalysis | Aryl bromides | Uses a readily available CF2H source. | princeton.edu |

Electrophilic and Radical Difluoromethylation Protocols

The introduction of the difluoromethyl (-CF2H) group is a critical step in the synthesis of this compound and its analogues. This moiety is known to significantly alter the physicochemical properties of molecules, such as lipophilicity and metabolic stability, making it a valuable addition in medicinal chemistry. princeton.edu Both electrophilic and radical pathways are employed for this transformation.

Radical difluoromethylation has emerged as a powerful tool. qmul.ac.uk These reactions often involve the generation of a difluoromethyl radical (•CF2H), which then reacts with the aromatic substrate. A variety of reagents and conditions can be used to generate this radical. For instance, visible light-induced reactions using photocatalysts can initiate the formation of •CF2H from precursors like bromodifluoroacetate. rsc.org The Shi group, for example, developed a method for the oxy-difluoroalkylation of aryl alkynes using BrCF2CO2Et and water under visible light. rsc.org Another approach involves the use of difluoromethyl triphenylphosphonium bromide ([Ph3PCF2H]+Br−), which can be reduced to form the •CF2H radical. rsc.org The versatility of radical reactions allows for the functionalization of a wide range of substrates under mild conditions. rsc.orgbeilstein-journals.org

Recent advancements have also focused on the direct C-H difluoromethylation of aromatic compounds, which avoids the need for pre-functionalized starting materials. mdpi.com These methods can proceed via radical mechanisms and offer a more atom-economical approach to synthesis. researchgate.net For example, silyl-radical-mediated halogen abstraction from bromodifluoromethane can generate the difluoromethyl radical for subsequent coupling with aryl bromides. princeton.edumdpi.com

Transition Metal-Catalyzed Difluoromethylation of Aryl Substrates

Transition metal catalysis provides a highly efficient and selective means of installing a difluoromethyl group onto an aryl substrate. nih.gov Palladium- and nickel-based catalytic systems are particularly prevalent in this area. nih.govacs.orgsci-hub.seresearchgate.net

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been successfully adapted for difluoromethylation. nih.gov These reactions typically involve the coupling of an aryl halide (such as an aryl bromide or iodide) with a difluoromethylating agent. nih.govnih.gov A common difluoromethyl source is (difluoromethyl)trimethylsilane (TMSCF2H), which can be activated by a fluoride source. acs.orgsci-hub.seacs.org Different palladium catalysts and ligands, such as Pd(dba)2/BrettPhos, have been shown to be effective for the difluoromethylation of aryl chlorides and bromides. acs.orgsci-hub.seacs.org Another strategy involves the ex-situ generation of difluoroiodomethane (B73695) (DFIM) and its subsequent use in a palladium-catalyzed coupling with aryl boronic acids. researchgate.net

Nickel catalysis has also emerged as a powerful alternative for difluoromethylation, particularly for less reactive aryl chlorides. researchgate.net Nickel catalysts can engage in cross-coupling reactions with difluoromethylating agents like (DMPU)2Zn(CF2H)2. scilit.comnih.gov Metallaphotoredox catalysis, which combines a photoredox catalyst with a nickel catalyst, enables the use of simple and commercially available reagents like bromodifluoromethane as the difluoromethyl source. princeton.edu

The table below summarizes key aspects of various transition metal-catalyzed difluoromethylation methods.

| Catalyst System | Aryl Substrate | Difluoromethyl Source | Key Features |

| Pd(dba)2/BrettPhos | Aryl Chlorides/Bromides | TMSCF2H | Good yields for a variety of substrates. acs.orgsci-hub.seacs.org |

| Pd(PtBu3)2 | Aryl Chlorides/Bromides | TMSCF2H | Effective alternative catalyst system. acs.orgsci-hub.se |

| Pd2(dba)3/Xantphos | Aryl Zinc Reagents | ICF2H | Catalytic difluoromethylation of organozinc compounds. researchgate.net |

| Dual Nickel/Photoredox | Aryl Bromides | CHBrF2 | Utilizes a simple and commercially available CF2H source under mild conditions. princeton.edu |

| Nickel Complex | Aryl Iodides/Bromides/Triflates | (DMPU)2Zn(CF2H)2 | Allows for difluoromethylation at room temperature. scilit.comnih.gov |

Chemo- and Regioselective Installation of the -CF2H Moiety

Achieving chemo- and regioselectivity is paramount when functionalizing a multi-substituted aromatic ring like that in this compound. The directing effects of existing substituents on the benzene (B151609) ring play a crucial role in determining the position of the incoming difluoromethyl group.

For a 1,3-disubstituted benzene ring, the position of the incoming group is influenced by the electronic and steric properties of the existing substituents. In the case of synthesizing a 3-bromo-5-(difluoromethyl)-substituted pattern, the challenge lies in introducing the difluoromethyl group at the desired C5 position relative to a bromine and another group.

Strategies to control regioselectivity often involve the careful choice of reaction conditions and reagents. For instance, in transition metal-catalyzed reactions, the choice of ligand can significantly influence the regiochemical outcome. Directed C-H functionalization, where a directing group on the substrate guides the catalyst to a specific C-H bond, is a powerful technique for achieving high regioselectivity. nih.gov While not directly applied to the synthesis of this compound in the provided context, such principles are fundamental to the selective synthesis of its analogues.

The inherent reactivity of the aromatic ring can also be exploited. For example, in electrophilic aromatic substitution, the existing substituents will direct the incoming electrophile to specific positions (ortho, meta, or para). Understanding and leveraging these directing effects is key to a successful regioselective synthesis. nih.gov

Convergent and Divergent Synthetic Routes to this compound

The synthesis of this compound can be approached through either convergent or divergent strategies. A convergent synthesis involves preparing key fragments of the molecule separately and then combining them in the later stages. A divergent approach starts with a common intermediate that is then elaborated into a variety of related products.

Sequential Halogenation and Fluoromethylation Strategies

A common and logical approach to synthesizing this compound involves the sequential introduction of the necessary functional groups onto a simpler aromatic starting material. This step-wise functionalization allows for controlled installation of each group at the desired position.

One plausible synthetic route could begin with a commercially available substituted toluene. The sequence of reactions would be critical. For example, one could start with 3-bromotoluene (B146084) and then introduce the difluoromethyl group. Alternatively, a difluoromethylated toluene could be the starting point, followed by bromination. The final step would likely be the bromination of the benzylic methyl group to form the benzyl bromide.

The halogenation of aromatic compounds is a well-established reaction, typically proceeding through electrophilic aromatic substitution. numberanalytics.comyoutube.comlibretexts.org A Lewis acid catalyst such as FeCl3 or AlCl3 is often required to activate the halogen. numberanalytics.comlibretexts.org The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the ring.

The fluoromethylation step would utilize one of the methods described in the preceding sections (e.g., radical or transition metal-catalyzed difluoromethylation). The choice of method would depend on the specific substrate and the desired reaction conditions.

A hypothetical synthetic sequence could be:

Difluoromethylation: Start with 3-bromotoluene and introduce the difluoromethyl group at the 5-position using a transition metal-catalyzed cross-coupling reaction.

Benzylic Bromination: The resulting 3-bromo-5-(difluoromethyl)toluene would then undergo radical bromination at the benzylic position, typically using N-bromosuccinimide (NBS) and a radical initiator, to yield the final product.

Alternatively, a sequence involving sequential nucleophilic aromatic substitution on a dihalogenated precursor could also be envisioned, although this is generally more applicable to activated aromatic systems. researchgate.netmdpi.com

Orthogonal Functionalization and Selectivity Control in Multi-Substituted Systems

The synthesis of complex, multi-substituted aromatic compounds like this compound requires precise control over the reactivity of different positions on the aromatic ring. Orthogonal functionalization is a strategy where different functional groups can be introduced or modified selectively without affecting other groups in the molecule. This is often achieved by using protecting groups or by choosing reaction conditions that are specific to one type of functional group.

For a 1,3,5-trisubstituted benzene ring, achieving selectivity can be challenging. nih.govrsc.orgnih.govacs.orgresearchgate.net One approach is to start with a precursor that already has the desired 1,3,5-substitution pattern or to use a starting material that facilitates this pattern. For instance, starting with 5-aminoisophthalic acid can avert the need for desymmetrization of a symmetric core and reduce the number of synthetic steps. nih.govrsc.org

In the context of this compound, controlling the selectivity of each reaction step is crucial. For example, during electrophilic bromination, the directing effects of the existing substituents must be carefully considered to ensure the bromine atom is introduced at the correct position. Similarly, during the installation of the difluoromethyl group, the reaction conditions must be chosen to favor reaction at the desired site. The final benzylic bromination is generally selective for the benzylic position due to the stability of the resulting benzylic radical. nih.gov

Advanced Carbon-Carbon Bond Forming Reactions Relevant to Analogues

While the synthesis of this compound itself primarily involves C-H and C-halogen functionalization, the synthesis of its structural analogues often relies on advanced carbon-carbon bond-forming reactions. researchgate.netillinois.eduresearchgate.netrsc.org These reactions are essential for building more complex molecular scaffolds.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools for forming C-C bonds. masterorganicchemistry.comresearchgate.netyoutube.com The Suzuki-Miyaura reaction, for instance, couples an organoboron compound with an organic halide. masterorganicchemistry.com An analogue of this compound could be synthesized where the bromine atom is replaced with a new carbon-based substituent via a Suzuki coupling. For example, 3-(difluoromethyl)-5-(aryl)benzyl bromide could be prepared by coupling the corresponding boronic acid with this compound.

The Heck reaction couples an alkene with an aryl halide, providing a route to vinyl-substituted aromatic compounds. masterorganicchemistry.comyoutube.commdpi.com This could be used to introduce alkenyl groups onto the aromatic ring of analogues.

Recent advances in C-C bond formation also include methods for the diastereoselective coupling of benzyltriboronates with enoates and alkyl halides, enabled by nickel catalysis. nih.gov Such methods allow for the construction of complex stereocenters and could be applied to the synthesis of chiral analogues. Furthermore, homologation reactions of benzyl bromide derivatives with diazo compounds can be used to insert a carbon atom into the C(sp2)-C(sp3) bond, leading to products with benzylic quaternary centers. nih.govresearchgate.net

The table below provides an overview of some advanced C-C bond-forming reactions and their potential applications in the synthesis of analogues.

| Reaction | Reactants | Product Type | Potential Application for Analogues |

| Suzuki-Miyaura Coupling | Aryl Halide + Organoboron Reagent | Biaryl Compound | Introduction of aryl or alkyl substituents in place of the bromine atom. masterorganicchemistry.com |

| Heck Reaction | Aryl Halide + Alkene | Vinylarene | Introduction of alkenyl substituents. mdpi.com |

| Negishi Coupling | Aryl Halide + Organozinc Reagent | Biaryl or Alkylarene | Formation of C(sp2)-C(sp2) or C(sp2)-C(sp3) bonds. researchgate.net |

| Nickel-Catalyzed Triborylation/Coupling | Methylarene, B2Pin2, Enoate, Alkyl Halide | Diastereopure products with quaternary centers | Synthesis of complex, chiral analogues. nih.gov |

| Diazo C-C Bond Insertion | Benzyl Bromide + Diazo Compound | Homologated product with benzylic quaternary center | Elaboration of the benzyl bromide moiety. nih.govresearchgate.net |

Homologation Reactions of Benzyl Bromides via Diazo Compounds

Homologation reactions involving the insertion of a single carbon atom serve as a powerful tool in organic synthesis for extending carbon chains. In the context of benzyl bromides, reactions with diazo compounds represent a key strategy for achieving this transformation, leading to the formation of valuable phenylacetic acid derivatives or other two-carbon aryl structures. These reactions can be broadly categorized, with recent advancements focusing on Lewis acid-catalyzed insertions into the C(sp²)–C(sp³) bond of benzyl bromides, a method particularly effective for electron-rich systems.

The mechanism of this modern homologation approach involves the formal insertion of a diazo compound into the C(sp²)–C(sp³) bond of a benzyl bromide derivative, catalyzed by a Lewis acid such as tin(IV) bromide (SnBr₄). nih.gov The reaction is initiated by the Lewis acid promoting the formation of a benzylic carbocation. This electrophilic intermediate is then attacked by the nucleophilic diazo compound. nih.gov The subsequent loss of dinitrogen (N₂) from the resulting diazonium species triggers the participation of the neighboring aryl group, leading to the formation of a phenonium ion intermediate. nih.gov The reaction concludes with the opening of this strained three-membered ring, which results in a rearranged carbon skeleton where the diazo carbon has been formally inserted, yielding the homologated product. nih.gov

However, the scope of this particular Lewis acid-catalyzed homologation is largely restricted to benzyl bromides bearing electron-donating groups. nih.gov Computational and experimental studies have shown that the initial, rate-determining step of C–C bond formation is significantly more favorable for electron-rich benzyl bromides. nih.gov The presence of electron-withdrawing substituents on the aromatic ring deactivates the substrate towards the formation of the crucial benzylic carbocation intermediate. In fact, under the optimized reaction conditions for electron-rich substrates, unsubstituted benzyl bromide itself fails to react. nih.gov Consequently, this method is not directly applicable to electron-deficient substrates such as This compound , which possesses two strong electron-withdrawing groups (a bromine atom and a difluoromethyl group).

For such electron-poor systems, a more classical, albeit indirect, approach for homologation using a diazo compound is the Arndt-Eistert reaction. This well-established sequence begins not with the benzyl bromide itself, but with the corresponding phenylacetic acid. Therefore, to utilize this method, This compound would first need to be converted to 3-bromo-5-(difluoromethyl)phenylacetic acid. This can be achieved through a two-step process: nucleophilic substitution with a cyanide salt to form the corresponding benzyl cyanide, followed by hydrolysis. Once the carboxylic acid is obtained, it can be activated (e.g., as an acyl chloride) and then reacted with a diazo compound, typically diazomethane. The resulting α-diazoketone intermediate undergoes a Wolff rearrangement, catalyzed by heat, light, or a metal catalyst (like silver oxide), to form a ketene (B1206846). This ketene is then trapped by a nucleophile, such as water, to yield the one-carbon homologated carboxylic acid.

While the Lewis acid-catalyzed insertion is a more direct route for homologation of benzyl bromides, its electronic requirements limit its applicability. The following table summarizes research findings for this method with suitable electron-rich substrates.

Table 1: Examples of Lewis Acid-Catalyzed Homologation of Electron-Rich Benzyl Bromides with Diazo Compounds nih.gov

| Benzyl Bromide Substrate | Diazo Compound | Lewis Acid Catalyst | Solvent | Temperature (°C) | Product | Yield (%) |

| 4-Methoxybenzyl bromide | Ethyl 2-diazoacetate | SnBr₄ (50 mol%) | CH₂Cl₂ | -78 | Ethyl 2-bromo-3-(4-methoxyphenyl)propanoate | 75 |

| 4-Methoxybenzyl bromide | 2-Diazo-1,1,1-trifluoroethane | SnBr₄ (50 mol%) | CH₂Cl₂ | -78 | 1-(2-Bromo-1-(trifluoromethyl)ethyl)-4-methoxybenzene | 75 |

| 3,4-Dimethoxybenzyl bromide | 2-Diazo-1,1,1-trifluoroethane | SnBr₄ (50 mol%) | CH₂Cl₂ | -78 | 4-(2-Bromo-1-(trifluoromethyl)ethyl)-1,2-dimethoxybenzene | 85 |

| 4-(Allyloxy)benzyl bromide | 2-Diazo-1,1,1-trifluoroethane | SnBr₄ (50 mol%) | CH₂Cl₂ | -78 | 1-(Allyloxy)-4-(2-bromo-1-(trifluoromethyl)ethyl)benzene | 81 |

| 4-(Benzyloxy)benzyl bromide | 2-Diazo-1,1,1-trifluoroethane | SnBr₄ (50 mol%) | CH₂Cl₂ | -78 | 1-(Benzyloxy)-4-(2-bromo-1-(trifluoromethyl)ethyl)benzene | 88 |

| 3-Bromo-4-methoxybenzyl bromide | 2-Diazo-1,1,1-trifluoroethane | SnBr₄ (50 mol%) | CH₂Cl₂ | -78 | 2-Bromo-4-(2-bromo-1-(trifluoromethyl)ethyl)-1-methoxybenzene | 65 |

Reactivity Profiles and Mechanistic Investigations of 3 Bromo 5 Difluoromethyl Benzyl Bromide

Nucleophilic Substitution Reactions at the Benzylic Position

The benzylic bromide is the most reactive site on the molecule for nucleophilic substitution due to the ability of the adjacent phenyl ring to stabilize the transition state. These reactions involve the displacement of the bromide ion by a nucleophile.

Nucleophilic substitution at a benzylic carbon can proceed through either a unimolecular (SN1) or a bimolecular (SN2) mechanism, with the operative pathway depending on the substrate structure, nucleophile strength, solvent, and reaction conditions. masterorganicchemistry.comlibretexts.org

SN1 Mechanism: This pathway involves a two-step process initiated by the rate-determining departure of the leaving group to form a planar benzylic carbocation intermediate. masterorganicchemistry.com This intermediate is then rapidly attacked by the nucleophile from either face. The stability of this carbocation is paramount for an SN1 reaction. While the phenyl ring stabilizes the positive charge through resonance, the strongly electron-withdrawing difluoromethyl (-CHF₂) group at the meta-position destabilizes the carbocation through a negative inductive effect (-I). This destabilization makes the formation of the benzylic carbocation less favorable, and thus, the SN1 pathway is generally disfavored for 3-bromo-5-(difluoromethyl)benzyl bromide compared to benzyl (B1604629) bromide itself. stackexchange.com

SN2 Mechanism: This is a single-step, concerted process where the nucleophile attacks the electrophilic benzylic carbon from the backside, simultaneously displacing the bromide leaving group. masterorganicchemistry.com This mechanism is sensitive to steric hindrance at the reaction center. Since the benzylic carbon of this compound is primary, it is relatively unhindered, making it highly susceptible to SN2 attack. study.com The reaction rate is dependent on the concentration of both the substrate and the nucleophile. youtube.com Given the electronic destabilization of the potential carbocation intermediate, the SN2 pathway is the more probable mechanism for nucleophilic substitutions at the benzylic position of this compound, especially with strong nucleophiles in polar aprotic solvents. libretexts.org

| Factor | SN1 Pathway | SN2 Pathway | Implication for this compound |

|---|---|---|---|

| Substrate Structure | Favored by stable carbocations (tertiary, benzylic, allylic). masterorganicchemistry.com | Favored by unhindered electrophiles (methyl, primary). youtube.com | Primary benzylic position is sterically accessible (favors SN2), but the -CHF₂ group destabilizes the carbocation (disfavors SN1). |

| Nucleophile | Favored by weak nucleophiles (e.g., H₂O, ROH). libretexts.org | Favored by strong nucleophiles (e.g., I⁻, RS⁻, CN⁻). libretexts.org | Reaction with strong nucleophiles will strongly favor SN2. |

| Solvent | Favored by polar protic solvents (stabilize carbocation and leaving group). libretexts.org | Favored by polar aprotic solvents (enhance nucleophilicity). youtube.com | Choice of solvent can be used to direct the mechanism, though SN2 is generally preferred. |

| Stereochemistry | Racemization (attack from either face of planar carbocation). masterorganicchemistry.com | Inversion of configuration (backside attack). masterorganicchemistry.com | Not applicable as the benzylic carbon is prochiral. |

Halogen exchange (Finkelstein-type) reactions are a subset of nucleophilic substitutions where the bromide is replaced by another halogen. Bromine-fluorine exchange is of particular importance for the synthesis of fluorinated compounds. This transformation is typically achieved using nucleophilic fluoride (B91410) sources. nii.ac.jpnih.gov Reagents such as silver fluoride (AgF) or amine/hydrogen fluoride complexes like triethylamine tris(hydrogen fluoride) (Et₃N·3HF) are effective for converting benzylic bromides to benzylic fluorides. nii.ac.jpresearchgate.net

The mechanism can be complex, sometimes involving a combination of SN1 and SN2 pathways, depending on the specific reagents and conditions. For instance, using a combination of AgF and Et₃N·3HF has been shown to enhance reactivity for the fluorination of α-carbonyl benzyl bromides. nii.ac.jp The silver salt can assist in the removal of the bromide leaving group, promoting an SN1-like character, while the fluoride source acts as the nucleophile. For this compound, the reaction would likely yield 1-bromo-3-(difluoromethyl)-5-(fluoromethyl)benzene. researchgate.net

| Fluorinating Reagent | Typical Conditions | Mechanistic Features | Reference |

|---|---|---|---|

| Et₃N·3HF / K₃PO₄ | Acetonitrile (B52724) (CH₃CN), room temperature | Provides a source of nucleophilic fluoride; base activates the reagent. | nii.ac.jp |

| AgF + Et₃N·3HF | Acetonitrile (CH₃CN), room temperature | Ag⁺ assists in bromide abstraction, promoting reaction. Can involve both SN1 and SN2 pathways. nii.ac.jp | nii.ac.jp |

| Potassium Fluoride (KF) | Often used with a phase-transfer catalyst (e.g., crown ether) in aprotic solvents. | Classic SN2 reaction, but KF has low solubility. | nii.ac.jp |

| Cesium Fluoride (CsF) | Aprotic solvents (e.g., DMF, CH₃CN). | More soluble and reactive than KF, promoting SN2 displacement. | nii.ac.jp |

Transition Metal-Catalyzed Cross-Coupling Reactions

Both the benzylic and aryl C-Br bonds can participate in transition metal-catalyzed cross-coupling reactions, although under different conditions. The benzylic C(sp³)–Br bond is generally more reactive than the aryl C(sp²)–Br bond in oxidative addition steps, allowing for selective functionalization.

Palladium catalysis is a cornerstone of C-C bond formation.

Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron compound. This compound can act as the electrophile. The reaction at the benzylic position with an arylboronic acid (Ar-B(OH)₂) would yield a diarylmethane derivative. nih.govnih.gov The catalytic cycle involves oxidative addition of the Pd(0) catalyst to the benzylic C-Br bond, transmetalation with the boronic acid, and reductive elimination to form the product and regenerate the catalyst. researchgate.nettcichemicals.com Coupling at the more robust aryl bromide would require harsher conditions, typically higher temperatures and different ligand systems. nih.gov

Heck Reaction: The Heck reaction couples an organic halide with an alkene. organic-chemistry.orgwikipedia.org While typically used for aryl and vinyl halides (C(sp²)-X), variations for benzylic halides exist. The reaction of this compound with an alkene like styrene or an acrylate would lead to the formation of a new C-C bond at the benzylic position, yielding a substituted allylbenzene derivative. nih.gov The mechanism involves oxidative addition of Pd(0) to the C-Br bond, followed by migratory insertion of the alkene and subsequent β-hydride elimination. acs.org

Nickel catalysts offer a cost-effective and sometimes more reactive alternative to palladium. wisc.edu Nickel-catalyzed reductive cross-coupling reactions are particularly effective for coupling two different electrophiles, such as an aryl halide and an alkyl halide, in the presence of a stoichiometric reductant (e.g., zinc or manganese). wisc.edusemanticscholar.org

For this compound, a nickel catalyst could mediate the coupling of the aryl bromide moiety with various alkyl halides. wisc.edu The mechanism often involves single-electron transfer (SET) steps, with Ni(I)/Ni(III) or Ni(0)/Ni(II) catalytic cycles being proposed. nih.gov These methods are known for their high functional group tolerance. wisc.edu Nickel can also catalyze Heck-type reactions with benzyl chlorides, often proceeding at room temperature and providing high regioselectivity for 1,1-disubstituted olefins, a pattern distinct from palladium catalysis. nih.gov

Copper catalysts are inexpensive and effective for a range of transformations involving benzylic halides. rsc.org Copper-catalyzed coupling of benzyl bromides with terminal alkynes is a direct method to form benzyl alkynes. rsc.org Similarly, copper can catalyze the formation of C-S bonds by coupling benzyl bromides with sulfonyl hydrazides to produce sulfones. ynu.edu.cn These reactions typically proceed under mild conditions. The reaction of copper metal with benzyl bromides can also occur via a single-electron transfer mechanism to form 1,2-diphenylethane derivatives through radical coupling. zendy.io More controlled cross-coupling reactions, such as the copper-catalyzed Suzuki-Miyaura reaction of benzyl halides with arylboronates, have also been developed, providing an efficient route to diarylmethanes. rsc.org

| Catalyst System | Reaction Type | Reactive Site | Potential Product Type | Reference |

|---|---|---|---|---|

| Palladium (e.g., PdCl₂(dppf), Pd(OAc)₂) | Suzuki-Miyaura Coupling | Benzylic C-Br > Aryl C-Br | Diarylmethanes | nih.gov |

| Palladium (e.g., Pd(OAc)₂) | Heck Reaction | Benzylic C-Br | Substituted Alkenes | organic-chemistry.orgnih.gov |

| Nickel (e.g., NiCl₂(dme)) + Reductant | Reductive Cross-Coupling | Aryl C-Br | Alkyl-substituted arenes | wisc.edu |

| Copper (e.g., CuI) | Sonogashira-type Coupling | Benzylic C-Br | Benzyl alkynes | rsc.org |

| Copper (e.g., CuI) | Suzuki-Miyaura Coupling | Benzylic C-Br | Diarylmethanes | rsc.org |

Reactivity of the Difluoromethyl Moiety

The difluoromethyl (-CF2H) group is a unique functional moiety that can undergo several transformations and can also act as a precursor to reactive intermediates. Its presence significantly impacts the electronic nature of the aromatic ring, and it offers pathways for further molecular elaboration.

The C-H bond in the difluoromethyl group is acidic enough to be deprotonated under strong basic conditions, transforming the typically electrophilic character of the difluoromethylene carbon into a nucleophilic one. This approach allows the difluoromethyl group to act as a "masked" nucleophile.

Recent research has demonstrated that combining a Brønsted superbase with a weak Lewis acid can effectively deprotonate aryl-CF2H groups, leading to the formation of stable and reactive Ar-CF2⁻ synthons acs.org. These captured nucleophiles can then react with a wide array of electrophiles to form new carbon-carbon bonds, a transformation that is particularly useful for creating benzylic difluoromethylene (Ar-CF2-R) linkages acs.org. This methodology is applicable to a broad range of difluoromethyl (hetero)arenes, including those with bromo-substituents acs.org.

Table 1: Examples of Electrophiles Reacting with In Situ Generated Aryl-CF2⁻ Anions

| Electrophile Class | Product Type | Reference |

| Activated Arenes | Ar-CF2-Ar' | acs.org |

| Pyridines | Ar-CF2-Py | acs.org |

| Aryl Halides (via Pd-coupling) | Ar-CF2-Ar' | acs.org |

This table illustrates the versatility of the Ar-CF2⁻ synthon, generated from the corresponding Ar-CF2H compound, in forming new C-C bonds with various electrophilic partners.

Furthermore, selective transformations of the C-F bonds within a difluoromethylene group attached to an aromatic ring have been achieved, although this is more commonly explored with trifluoromethyl groups tcichemicals.com. For instance, o-hydrosilyl-substituted difluoromethylenes can undergo single chlorination of the difluoromethylene moiety tcichemicals.com. While not directly applicable to this compound due to the substituent pattern, this demonstrates the potential for C-F bond activation under specific conditions.

Difluorocarbene (:CF2) is a highly versatile and reactive intermediate used in organic synthesis to create gem-difluorinated compounds cas.cnrsc.org. It can be generated from various precursors under different conditions. One common pathway involves the α-elimination from a difluoromethyl-containing species.

For example, reagents like N-tosyl-S-difluoromethyl-S-phenylsulfoximine can release difluorocarbene in the presence of a base sioc.ac.cn. Similarly, other difluoromethyl sources, such as diethyl bromodifluoromethylphosphonate, undergo facile cleavage and subsequent elimination to yield the difluorocarbene intermediate cas.cn. While the direct generation of difluorocarbene from an aryl-CF2H group is less common, the deprotonation to Ar-CF2⁻ followed by elimination of a suitable leaving group is a plausible, though not extensively documented, pathway for compounds like this compound under specific reaction conditions.

Once generated, difluorocarbene exhibits moderate electrophilicity and can participate in a variety of transformations cas.cn:

Difluoromethylation: Reaction with heteroatom nucleophiles (O-, S-, N-nucleophiles) to form difluoromethylated products cas.cn.

Cycloaddition: [2+1] cycloaddition with alkenes and alkynes to form gem-difluorocyclopropanes and gem-difluorocyclopropenes, respectively cas.cnwiley-vch.de.

Insertion: Insertion into various bonds, although less common.

The generation of difluorocarbene is often initiated by a base or a nucleophile, and the choice of precursor and conditions is critical to avoid undesired side reactions like dimerization to tetrafluoroethylene cas.cnrsc.orgwiley-vch.de.

Radical Reaction Pathways and Intermediates

The benzyl bromide functionality is particularly susceptible to radical reactions due to the relative weakness of the benzylic C-Br bond and the resonance stabilization of the resulting benzylic radical.

The 3-bromo-5-(difluoromethyl)benzyl radical can be formed through homolytic cleavage of the C-Br bond. This process can be initiated by heat, UV light, or a radical initiator masterorganicchemistry.comyoutube.com. The stability of this radical is significantly enhanced by the delocalization of the unpaired electron into the π-system of the benzene (B151609) ring chemistrysteps.comlibretexts.org.

The general mechanism for radical reactions involving benzylic positions, such as benzylic bromination of a precursor like 3-bromo-5-(difluoromethyl)toluene, involves three key stages youtube.comchemistrysteps.com:

Initiation: Generation of a bromine radical (Br•), typically from Br2 or N-bromosuccinimide (NBS) using light or a radical initiator masterorganicchemistry.comyoutube.comyoutube.com.

Propagation: The bromine radical abstracts a hydrogen atom from the benzylic position to form the resonance-stabilized benzylic radical and HBr. This benzylic radical then reacts with Br2 to form the benzyl bromide product and a new bromine radical, which continues the chain reaction youtube.comchemistrysteps.com.

Termination: Combination of any two radical species to end the chain reaction youtube.com.

Once formed, the 3-bromo-5-(difluoromethyl)benzyl radical is a key intermediate that can engage in various synthetic transformations, including addition to alkenes and coupling reactions nih.govacs.org. The substituents on the aromatic ring (Br and CF2H) are electron-withdrawing, which can influence the stability and subsequent reactivity of the benzylic radical intermediate compared to unsubstituted benzyl radicals.

Halogen-atom transfer (XAT) is another important pathway for generating carbon-centered radicals from alkyl halides, including benzyl bromides nih.govacs.org. In this process, a radical species abstracts the halogen atom from the benzyl bromide to generate the benzylic radical. This method is particularly useful under photocatalytic conditions.

For instance, α-aminoalkyl radicals have been demonstrated to be effective halogen-atom transfer agents for the activation of alkyl bromides acs.org. This approach allows for the generation of benzylic radicals under mild conditions, which can then be used in subsequent bond-forming reactions nih.gov. The efficiency of XAT can be influenced by the bond dissociation energy of the C-Br bond and the nature of the halogen abstractor.

Table 2: General Strategies for Generating Benzylic Radicals from Benzyl Halides

| Method | Description | Key Features | Reference |

| Single-Electron Reduction | A photocatalyst or electrode mediates a single-electron transfer to the benzyl halide, leading to the extrusion of a halide anion. | Requires negative reduction potentials, which can limit functional group tolerance. | nih.govacs.org |

| Halogen-Atom Transfer (XAT) | A radical species abstracts the halogen atom from the benzyl halide. | Can be achieved under mild photocatalytic conditions. | nih.govacs.org |

| Nucleophilic Substitution/SET | The halide is displaced by a nucleophile (e.g., lutidine), forming an intermediate salt that is more easily reduced via single-electron transfer (SET). | Broadens the scope of applicable benzyl halides. | nih.govacs.org |

This table summarizes common mechanistic pathways for the generation of benzylic radicals, which are applicable to this compound.

Computational and Experimental Mechanistic Elucidation of Reactions Involving this compound

While specific mechanistic studies focused exclusively on this compound are not extensively reported in the literature, its reactivity can be inferred from computational and experimental studies on similarly substituted benzyl bromides.

Density Functional Theory (DFT) computations have been widely used to investigate the mechanisms of nucleophilic substitution reactions on benzyl bromides researchgate.net. These studies show that the presence of electron-withdrawing groups on the aromatic ring can accelerate reactions and influence the structure of the transition state researchgate.net. For a compound like this compound, both the bromine and difluoromethyl groups act as electron-withdrawing substituents. Computational models predict that such substituents would lead to a "tighter" trigonal-bipyramidal transition state in SN2 reactions compared to benzyl bromides with electron-donating groups researchgate.net.

Experimental studies, such as kinetic analyses of reactions with various nucleophiles, provide insight into the reaction mechanism (SN1 vs. SN2). For primary halides like benzyl bromide, the SN2 pathway is common. However, the significant resonance stabilization of the benzylic carbocation means that an SN1 pathway can also be accessible, particularly with weak nucleophiles and in polar protic solvents pearson.comstackexchange.com. The electron-withdrawing nature of the Br and CF2H substituents on this compound would likely destabilize a carbocation intermediate, thus favoring an SN2 mechanism over an SN1 pathway for nucleophilic substitution reactions.

Mechanistic investigations of radical reactions often employ techniques like radical clock experiments to confirm the existence of radical intermediates researchgate.net. For halogen atom transfer reactions, kinetic isotope effect studies can help determine if the C-H bond cleavage (in the case of forming the radical from a toluene (B28343) precursor) is the rate-determining step researchgate.net.

Strategic Applications in Organic Synthesis and Applied Chemical Sciences

Utility as a Versatile Synthetic Building Block

The dual bromine functionalities, with their differing reactivity, alongside the influential difluoromethyl group, establish 3-Bromo-5-(difluoromethyl)benzyl bromide as a versatile building block in organic synthesis. bldpharm.combldpharm.com The benzylic bromide is highly susceptible to nucleophilic substitution, while the aryl bromide is primed for metal-catalyzed cross-coupling reactions. This differential reactivity is the cornerstone of its utility.

The introduction of fluorine atoms into organic molecules is a critical strategy in the development of modern pharmaceuticals and agrochemicals, often enhancing metabolic stability and binding affinity. atomfair.comnih.gov this compound is an excellent starting material for incorporating a difluoromethylated aromatic ring into more complex structures.

The highly reactive benzyl (B1604629) bromide group can be used to alkylate a wide range of nucleophiles, including amines, phenols, and thiols, which is a common step in the formation of heterocyclic rings. For instance, it can participate in nucleophilic substitution reactions to form key intermediates for biologically active scaffolds. mdpi.comnih.gov Following the initial reaction at the benzylic position, the more stable aryl bromide remains available for subsequent functionalization. This C(sp²)-Br bond is ideal for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig aminations, allowing for the construction of intricate biaryl systems or arylamines, which are common cores in many heterocyclic drugs. atomfair.com

Table 1: Reactivity of Functional Groups in this compound

| Functional Group | Chemical Moiety | Typical Reactions | Relative Reactivity |

| Benzylic Bromide | -CH₂Br | Nucleophilic Substitution (Sₙ2), Williamson Ether Synthesis, N-alkylation | High |

| Aryl Bromide | -Br | Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Stille, Buchwald-Hartwig) | Low (requires catalyst) |

| Difluoromethyl Group | -CHF₂ | Modulates electronic properties, enhances lipophilicity and metabolic stability | Generally inert to common transformations |

The distinct reactivity of the two bromine atoms allows for a programmed, stepwise synthesis of advanced derivatives. The benzylic bromide can be displaced first under relatively mild conditions. The resulting intermediate, which now contains the newly introduced functionality, retains the aryl bromide for a second, mechanistically different transformation. This stepwise approach is fundamental to creating complex substitution patterns on the aromatic ring that would be difficult to achieve otherwise.

For example, the benzylic bromide can be converted into other functional groups like alcohols, ethers, or amines. A notable application for benzyl bromide derivatives is in homologation reactions, where a formal insertion into the C(sp²)-C(sp³) bond can occur, leading to more complex benzylic structures. nih.gov This highlights the potential to build sophisticated molecular frameworks from this readily available starting material.

Role as a Key Intermediate in Medicinal Chemistry and Agrochemical Development

Fluorinated compounds are of immense interest in the life sciences due to the unique properties conferred by fluorine, such as increased lipophilicity and resistance to metabolic degradation. atomfair.com As a fluorinated building block, this compound is a key intermediate in the synthesis pathways of new therapeutic agents and crop protection chemicals. bldpharm.comfluoropharm.comchemicalbook.com

In drug discovery, the difluoromethyl group (-CHF₂) is often used as a bioisostere for hydroxyl or thiol groups, or to modulate the acidity of nearby functional groups. Its inclusion can significantly alter a molecule's pharmacokinetic and pharmacodynamic profile. The compound this compound provides a scaffold that already contains this important group, allowing medicinal chemists to focus on building the rest of the bioactive molecule.

The synthesis of novel anticancer agents often involves the use of bromo-substituted benzyl scaffolds. mdpi.comnih.gov For example, benzyl bromide derivatives are used to N-alkylate heterocyclic cores like isatin (B1672199) to produce compounds that are evaluated for their biological activity. mdpi.comnih.gov The presence of the aryl bromide on the ring provides a subsequent opportunity for diversification, enabling the creation of a library of analogues to optimize activity against a specific biological target.

Table 2: Applications in Bioactive Compound Synthesis

| Application Area | Synthetic Step Example | Target Scaffold/Compound Class | Reference |

| Anticancer Agents | N-alkylation of isatin derivatives | 1-benzyl-5-bromoindolin-2-one | mdpi.comnih.gov |

| General Drug Discovery | Introduction of a difluoromethylphenyl moiety | Fluorinated heterocycles | nih.gov |

Beyond its direct use in the final steps of synthesizing a bioactive agent, this compound is crucial for preparing more complex, fluorinated intermediates. fluoropharm.com The agrochemical industry, in particular, relies on halogenated and fluorinated aromatic compounds for the synthesis of modern pesticides and herbicides. For example, related bromo-fluoro-benzyl compounds are patented precursors for the synthesis of phenoxy-benzyl derivatives, which are themselves key intermediates for pyrethroid insecticides. google.com The defined substitution pattern of this compound makes it an ideal starting point for multi-step syntheses of such complex and commercially important molecules.

Contribution to Functional Materials Research

While the primary applications of this compound are concentrated in the life sciences, its structural features are also relevant to materials science. bldpharm.com Fluorinated aromatic compounds are known to possess unique electronic and physical properties, such as high thermal stability and distinct lipophobicity, which are desirable in the design of functional materials.

Analogous fluorinated aromatic compounds serve as precursors for liquid crystals and components in organic electronic devices like OLEDs. atomfair.com The difluoromethyl group and bromine atoms can influence molecular packing in the solid state and tune the electronic energy levels of conjugated systems. Although specific research detailing the use of this compound in this field is not extensive, its potential as a building block for novel polymers, liquid crystals, or organic semiconductors remains a plausible area for future investigation.

Development of Specialty Polymers and Advanced Organic Materials

The unique trifunctional nature of this compound positions it as a versatile building block in the synthesis of specialty polymers and advanced organic materials. The presence of a reactive benzyl bromide moiety, a difluoromethyl group, and a bromine atom on the aromatic ring allows for multiple, distinct polymerization and modification strategies. These functional groups can be exploited to create polymers with tailored properties such as enhanced thermal stability, chemical resistance, and specific optical or electronic characteristics.

The benzyl bromide group is a well-established initiator for various controlled polymerization techniques, including atom transfer radical polymerization (ATRP) and cationic polymerization. This allows for the synthesis of well-defined polymers with controlled molecular weights and low polydispersity. For instance, polymers can be grown from the benzyl bromide site, incorporating the 3-bromo-5-(difluoromethyl)phenyl unit as a terminal group. This end-functionalization can impart specific properties to the polymer chain.

Furthermore, the bromine atom on the aromatic ring can be utilized in cross-coupling reactions, such as Suzuki or Stille couplings, to either form the polymer backbone or to functionalize a pre-existing polymer. This enables the creation of conjugated polymers or the grafting of side chains with specific functionalities.

The incorporation of the difluoromethyl (CF2H) group into the polymer structure is of particular interest in materials science. Fluorinated groups are known to significantly alter the properties of materials. numberanalytics.comnumberanalytics.com The difluoromethyl group, in particular, can enhance the thermal stability, chemical inertness, and hydrophobicity of the resulting polymer. rsc.org These properties are highly desirable in materials designed for harsh environments or specialized applications. For example, polymers containing trifluoromethyl groups have been shown to exhibit reduced dielectric constants and lower water absorption, making them suitable for microelectronics and optoelectronics. rsc.orgresearchgate.net While the difluoromethyl group is less fluorous than a trifluoromethyl group, it still imparts significant fluoropolymer characteristics.

The combination of these functionalities in this compound allows for the design of complex polymer architectures. For example, it could be used to synthesize star-branched polymers, where the benzyl bromide core initiates the growth of multiple polymer arms. scispace.com The bromine atom on the phenyl ring would then be available for further modification of the polymer periphery.

Detailed Research Findings

While specific research exclusively employing this compound in polymer synthesis is not extensively documented in publicly available literature, the reactivity of its constituent functional groups is well-understood and provides a strong basis for its potential applications. Research on analogous compounds underscores its utility.

For instance, benzyl bromide and its derivatives are frequently used as initiators for the polymerization of various monomers, such as styrenes and methacrylates, to produce well-defined polymers. epa.govpolymersource.ca The efficiency of benzyl bromide as an initiator in living anionic polymerization has been demonstrated, leading to polymers with predictable molecular weights and narrow molecular weight distributions. scispace.com

The impact of fluorine incorporation on polymer properties is also a subject of extensive research. Studies on fluorinated polyimides, for example, have shown that the presence of trifluoromethyl groups leads to materials with excellent solubility, high optical transparency, low dielectric constants, and reduced water absorption. rsc.org Similarly, research on fluorinated aromatic polymers indicates that the inclusion of fluorinated units enhances physico-chemical properties, leading to materials with high thermal stability and chemical inertness. rsc.org The difluoromethyl group is recognized as a lipophilic isostere of a hydroxyl group and can act as a hydrogen bond donor, which can influence intermolecular interactions within the polymer matrix. rsc.org

The following table summarizes the potential contributions of each functional group in this compound to the properties of resulting polymers, based on established principles in polymer and materials science.

| Functional Group | Potential Role in Polymer Synthesis | Resulting Polymer Properties |

| Benzyl Bromide | Initiator for controlled/living polymerizations (e.g., ATRP, anionic). Site for polymer chain growth. | Well-defined polymer architecture (e.g., linear, star-shaped), controlled molecular weight, low polydispersity. |

| Aromatic Bromine | Site for post-polymerization modification via cross-coupling reactions (e.g., Suzuki, Heck). Can be used in polycondensation reactions. | Introduction of diverse functionalities, formation of conjugated polymer backbones, potential for creating cross-linked materials. |

| Difluoromethyl Group | Modifies the physical and chemical properties of the polymer. | Enhanced thermal stability, increased chemical resistance, lower surface energy, hydrophobicity, modified dielectric properties. |

The synergistic effect of these three functional groups in a single monomer offers a powerful tool for materials scientists to design and synthesize novel polymers with a unique combination of properties, suitable for a wide range of advanced applications, from high-performance coatings and membranes to specialized electronic and optical materials.

In-Depth Computational and Theoretical Analysis of this compound

A comprehensive examination of the computational and theoretical characteristics of the chemical compound this compound is currently limited by the lack of specific scholarly research and publicly available data. While general principles of computational chemistry can be applied to hypothesize its properties, detailed, peer-reviewed studies focusing on this particular molecule are not presently available in scientific literature.

Extensive searches of chemical databases and academic journals did not yield specific computational or theoretical studies for this compound. The available information is largely confined to basic molecular identifiers and predicted properties found in chemical supplier catalogs and compound databases. Therefore, the following sections outline the types of analyses that would be conducted in a typical computational study for such a molecule, while noting the absence of specific data for the target compound.

Future Perspectives and Emerging Research Directions for 3 Bromo 5 Difluoromethyl Benzyl Bromide Chemistry

Development of Sustainable and Eco-friendly Synthetic Approaches

Traditional methods for benzylic bromination, such as the Wohl-Ziegler reaction, often rely on hazardous reagents like N-bromosuccinimide (NBS) and chlorinated solvents like carbon tetrachloride, posing significant environmental concerns. researchgate.net Future research will likely prioritize the development of greener synthetic routes to 3-bromo-5-(difluoromethyl)benzyl bromide and its precursors.

Key areas of development include:

Greener Brominating Agents and Solvents: Research is ongoing to replace traditional brominating agents and solvents. researchgate.net This includes the use of molecular bromine with in-situ generation methods, such as the oxidation of bromide salts with hydrogen peroxide, or the use of a bromate/bromide couple. researchgate.netgoogle.com The substitution of chlorinated solvents with more environmentally benign options like water, ionic liquids, or even solvent-free conditions is a critical goal. researchgate.net For instance, a sustainable aerobic bromination method using HBr or NaBr as the bromine source has been developed, offering a metal-free and chemoselective approach for benzylic brominations. nih.gov

Biocatalysis: The use of enzymes in synthesis represents a significant step towards sustainability. Flavin-dependent halogenases (FDHs) are particularly promising for the regioselective halogenation of aromatic compounds using benign inorganic halides. rsc.orgnih.govchemrxiv.org While currently focused on aromatic C-H halogenation, future enzyme engineering efforts could lead to biocatalysts capable of selective benzylic halogenation, offering a highly specific and environmentally friendly synthetic route. rsc.orgnih.gov

| Sustainable Approach | Potential Advantage | Research Direction |

| In-situ Bromine Generation | Avoids handling of hazardous brominating agents. | Optimization of oxidative halogenation using H₂O₂ or bromate/bromide systems. researchgate.netgoogle.com |

| Alternative Solvents | Reduces environmental impact of chlorinated solvents. | Exploration of water, ionic liquids, and solvent-free reaction conditions. researchgate.net |

| Aerobic Bromination | Uses oxygen as a green oxidant. | Development of metal-free catalytic systems for benzylic bromination. nih.gov |

| Biocatalysis (Halogenases) | High selectivity, mild conditions, biodegradable catalyst. | Engineering of flavin-dependent halogenases for benzylic C-H functionalization. rsc.orgnih.gov |

Exploration of Novel Catalytic Systems for Functionalization

Beyond improving its synthesis, a major area of future research lies in the novel functionalization of this compound and its parent toluene (B28343) derivative. Modern catalytic methods are poised to unlock new reaction pathways.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for C-H functionalization. rsc.orgnih.gov This approach can selectively generate benzyl (B1604629) radicals from toluene derivatives under mild conditions, which can then be used in a variety of C-C and C-heteroatom bond-forming reactions. rsc.org This could provide a direct route to functionalized derivatives from 3-bromo-5-(difluoromethyl)toluene, bypassing the need for a separate bromination step.

Metallaphotoredox Catalysis: The combination of photoredox catalysis with transition metals (e.g., nickel, copper) has expanded the scope of possible transformations. rsc.org This dual catalytic approach enables a wide range of cross-coupling reactions, allowing for the direct arylation, alkylation, and acylation of benzylic C-H bonds. rsc.orgproquest.com

Cooperative Catalysis: Recent advancements have shown that a cooperative approach, using a nucleophilic catalyst like lutidine in conjunction with a photocatalyst, can efficiently activate benzyl halides. acs.orgchemistryviews.orgacs.org This strategy facilitates the generation of benzylic radicals from the corresponding halides for subsequent coupling reactions, and could be applied to this compound to overcome challenges associated with its direct reduction. acs.orgacs.org

| Catalytic System | Transformation | Potential Application for this compound Chemistry |

| Photoredox Catalysis | Benzylic C-H Functionalization | Direct conversion of 3-bromo-5-(difluoromethyl)toluene to functionalized products. rsc.orgnih.gov |

| Metallaphotoredox Catalysis | Benzylic C-H Cross-Coupling | Arylation, alkylation, or acylation of the benzylic position. rsc.org |

| Cooperative Catalysis | Activation of Benzyl Halides | Generation of benzylic radicals for Giese-type additions and other couplings. acs.orgchemistryviews.org |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry and automated synthesis offers significant advantages in terms of safety, efficiency, and scalability.

Flow Chemistry: Halogenation reactions, which are often highly exothermic and fast, are well-suited for continuous flow reactors. rsc.orgresearchgate.net Flow systems provide superior control over reaction parameters like temperature and mixing, leading to improved selectivity and safety, especially when using hazardous reagents. rsc.orgresearchgate.net Continuous photochemical benzylic bromination using in-situ generated bromine has been demonstrated, offering a sustainable and highly efficient process that could be adapted for the synthesis of this compound. rsc.org A continuous-flow protocol for benzylic bromination using NBS in acetonitrile (B52724) has also been developed, avoiding the use of hazardous chlorinated solvents. organic-chemistry.org

Automated Synthesis: The development of automated synthesis platforms can accelerate the discovery of new molecules. chemrxiv.org By integrating robotic systems with chemical reaction modules, it is possible to rapidly synthesize and purify libraries of compounds. This compound, with its two distinct reactive sites (the benzyl bromide and the aryl bromide), is an ideal substrate for such platforms, allowing for the rapid generation of derivatives for screening in drug discovery and materials science.

Expanding Applications in Underexplored Chemical Spaces

The true potential of this compound lies in its application as a versatile building block in unexplored areas of chemical research.

Medicinal Chemistry: The difluoromethyl group is increasingly recognized as a valuable moiety in drug design. mdpi.com It can act as a lipophilic hydrogen bond donor and is often considered a bioisostere of hydroxyl or thiol groups. mdpi.comtandfonline.com The presence of this group in this compound makes it an attractive starting material for the synthesis of novel bioactive compounds. ikprress.org The aryl bromide functionality provides a handle for introducing further molecular complexity through transition-metal-catalyzed cross-coupling reactions, while the benzyl bromide allows for the introduction of various pharmacophoric groups. nih.gov

Materials Science: Fluorinated aromatic compounds are known to possess unique properties, making them useful in the development of advanced materials. researchgate.net The introduction of the difluoromethyl group can influence properties such as thermal stability and surface energy. The bromodifluoromethyl group has been shown to act as an initiator for atom transfer radical polymerization (ATRP), suggesting that derivatives of this compound could be used to create novel fluorinated polymers. researchgate.net

Agrochemicals: The search for new and effective pesticides is a continuous effort. Fluorinated compounds play a significant role in modern agrochemicals. acs.org The unique substitution pattern of this compound could be exploited to generate novel scaffolds for screening as potential herbicides, insecticides, or fungicides.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for introducing both bromine and difluoromethyl groups into benzyl bromide derivatives?

- Methodological Answer : The synthesis of 3-bromo-5-(difluoromethyl)benzyl bromide requires sequential functionalization. A radical bromination approach can be employed to introduce bromine at the benzylic position, followed by oxidation of the methyl group to an aldehyde using N-methylmorpholine N-oxide (NMO). Subsequent fluorination with DAST (diethylaminosulfur trifluoride) converts the aldehyde to a difluoromethyl group. Critical parameters include controlling reaction temperature (e.g., 0–5°C during DAST addition) and anhydrous conditions to prevent hydrolysis .

Q. How can reaction conditions influence the purity and yield of this compound in nucleophilic substitution reactions?

- Methodological Answer : Purity is highly dependent on solvent choice and catalyst loading. For example, using polar aprotic solvents (e.g., DMF or acetonitrile) enhances solubility of intermediates, while phase-transfer catalysts like quaternary ammonium salts (e.g., tetrabutylammonium bromide) improve reaction rates. Post-reaction purification via vacuum distillation (boiling point range: 190–205°C) or column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yields (>70%). Monitoring by TLC or GC-MS is recommended to track byproduct formation .

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- GC-MS : Resolves volatile impurities and confirms molecular ion peaks (m/z ~278 for C₈H₆Br₂F₂).

- ¹H/¹³C NMR : Key signals include δ 4.7–5.1 ppm (benzylic CH₂Br) and δ 6.2–6.5 ppm (CF₂H protons, split due to coupling with fluorine).

- FT-IR : Peaks at ~600 cm⁻¹ (C-Br stretch) and ~1100 cm⁻¹ (C-F stretch).

Cross-validation with NIST reference data ensures accuracy .

Advanced Research Questions

Q. How can regioselectivity challenges in electrophilic aromatic substitution (EAS) be mitigated during the synthesis of this compound?

- Methodological Answer : Regioselectivity in EAS is influenced by directing groups. The difluoromethyl group acts as a weak meta-director, while bromine at the benzylic position may sterically hinder ortho/para positions. Computational modeling (e.g., DFT calculations) predicts electron density distribution, guiding reagent choice. For example, nitration under mild conditions (HNO₃/H₂SO₄ at 0°C) favors meta-substitution, but yields drop below 25% without prior protection of reactive sites. Alternative strategies include temporary protection of the benzyl bromide moiety with trimethylsilyl groups .

Q. What mechanistic insights explain contradictory reaction outcomes in radical bromination of difluoromethyl-substituted toluenes?

- Methodological Answer : Contradictions arise from competing pathways: (i) hydrogen abstraction vs. (ii) halogen atom transfer. Electron-deficient difluoromethyl groups stabilize transition states in hydrogen abstraction, favoring bromination at the benzylic position. However, steric hindrance from the CF₂H group can reduce reaction efficiency. Kinetic studies using UV-Vis spectroscopy to monitor bromine consumption and EPR to detect radical intermediates clarify dominant pathways. Adjusting light intensity (e.g., 500 W lamps) and bromine addition rates minimizes side reactions .

Q. How does the difluoromethyl group impact the stability and reactivity of this compound under basic conditions?

- Methodological Answer : The electron-withdrawing CF₂H group increases electrophilicity at the benzylic carbon, accelerating SN2 reactions. However, it also enhances susceptibility to hydrolysis. Stability studies in aqueous buffers (pH 4–9) show rapid decomposition above pH 7. Storage recommendations include anhydrous environments (molecular sieves) and amber vials to prevent photodegradation. For kinetic analysis, conduct reactions in deuterated solvents (e.g., D₂O/CD₃CN) and monitor by ¹⁹F NMR .

Q. What computational tools predict the thermodynamic stability of this compound and its intermediates?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) calculate bond dissociation energies (BDEs) and transition-state geometries. Key findings:

- The C-Br BDE is ~65 kcal/mol, lower than typical aryl bromides due to benzylic stabilization.

- The CF₂H group reduces rotational barriers around the C-C bond by 2–3 kcal/mol.

Software: Gaussian 16 or ORCA. Validate results with experimental DSC data (decomposition onset: ~150°C) .

Data Contradiction and Resolution

Q. Why do some studies report low yields in DAST-mediated fluorination of benzyl aldehydes, and how can this be addressed?

- Methodological Answer : Low yields stem from DAST’s sensitivity to moisture and competing side reactions (e.g., aldehyde oligomerization). Optimize by:

- Pre-drying substrates with MgSO₄.

- Using stoichiometric DAST (1.2–1.5 equiv) at −20°C.

- Quenching with NaHCO₃ to neutralize HF byproducts.

Alternative fluorinating agents (e.g., Deoxo-Fluor) may improve reproducibility .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, chemical goggles, and lab coats.

- Ventilation : Use fume hoods for all procedures; avoid inhalation of vapors (R34: Causes burns).

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite.

- Storage : In dark, airtight containers at 2–8°C; monitor for pressure buildup due to HBr release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.